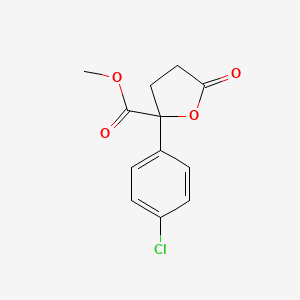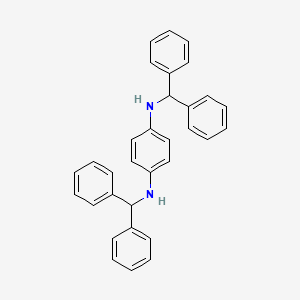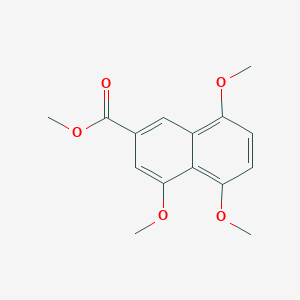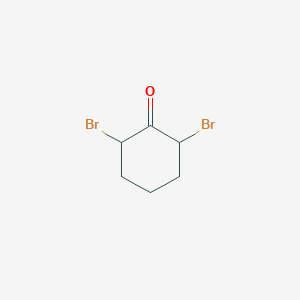
2,6-Dibromocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromocyclohexan-1-one is an organic compound with the molecular formula C₆H₈Br₂O It is a derivative of cyclohexanone, where two bromine atoms are substituted at the 2 and 6 positions of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dibromocyclohexan-1-one can be synthesized through the bromination of cyclohexanone. The process involves the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the rate of bromination and to prevent side reactions. The general reaction scheme is as follows:
Cyclohexanone+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclohexanol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexane-1,2,6-trione.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 2,6-dihydroxycyclohexanone or 2,6-diaminocyclohexanone.
Reduction: Formation of 2,6-dibromocyclohexanol.
Oxidation: Formation of cyclohexane-1,2,6-trione.
Aplicaciones Científicas De Investigación
2,6-Dibromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-dibromocyclohexan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atoms at the 2 and 6 positions make the compound highly reactive towards nucleophilic substitution reactions. The carbonyl group in the cyclohexanone ring can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromocyclohexane: Similar in structure but with bromine atoms at the 1 and 2 positions.
2,6-Dichlorocyclohexan-1-one: Chlorine atoms instead of bromine at the 2 and 6 positions.
Cyclohexanone: The parent compound without any halogen substitutions.
Uniqueness
2,6-Dibromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which significantly affects its chemical reactivity and potential applications. The presence of bromine atoms enhances the compound’s ability to undergo substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
34006-70-7 |
|---|---|
Fórmula molecular |
C6H8Br2O |
Peso molecular |
255.93 g/mol |
Nombre IUPAC |
2,6-dibromocyclohexan-1-one |
InChI |
InChI=1S/C6H8Br2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2 |
Clave InChI |
MDHTXSRMTCJEBR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


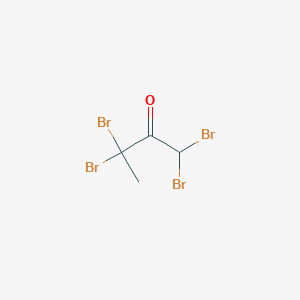

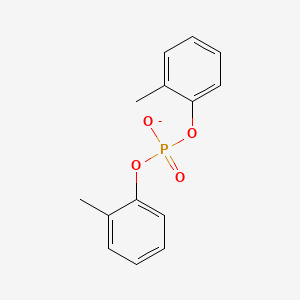
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)


